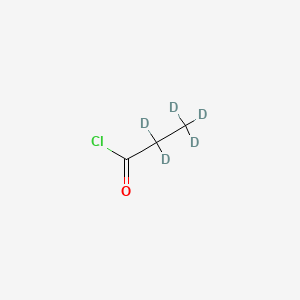

Propanoyl-D5 Chloride

Descripción general

Descripción

Propanoyl-D5 Chloride, also known as deuterated propionyl chloride, is a chemical compound with the molecular formula C3D5ClO. It is a deuterated derivative of propionyl chloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and other biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propanoyl-D5 Chloride can be synthesized through the reaction of deuterated propionic acid with various chlorinating agents. Common chlorinating agents include phosphorus trichloride, phosphorus pentachloride, sulfoxide chloride, or phosgene. The general reaction involves refluxing deuterated propionic acid with the chlorinating agent at elevated temperatures (around 50°C) for several hours. The reaction mixture is then allowed to stand, and the lower phosphite layer is separated to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation, collecting the fraction at approximately 80°C .

Análisis De Reacciones Químicas

Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.

Common Reagents and Conditions:

Alcohols: React with this compound to form esters under mild conditions.

Amines: React to form amides, often requiring a base to neutralize the hydrochloric acid formed.

Water: Hydrolyzes this compound to form deuterated propionic acid and hydrochloric acid.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Deuterated Propionic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:

Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.

Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.

Industrial Applications: Used in the production of deuterated compounds for various industrial applications

Mecanismo De Acción

The mechanism of action of Propanoyl-D5 Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The deuterium atoms in the compound provide unique insights into reaction mechanisms and pathways, as they can be traced using spectroscopic methods .

Comparación Con Compuestos Similares

Propionyl Chloride: The non-deuterated version of Propanoyl-D5 Chloride, with similar chemical properties but without the deuterium labeling.

Acetyl Chloride: Another acyl chloride with a shorter carbon chain.

Butyryl Chloride: An acyl chloride with a longer carbon chain

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in research applications where isotopic labeling is required. This property allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .

Actividad Biológica

Propanoyl-D5 Chloride , with the chemical formula C₃D₅ClO and CAS number 352439-04-4, is a deuterated analogue of propanoyl chloride. It is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the propanoyl structure. This compound is primarily utilized in biochemical research, particularly in proteomics and metabolic studies, due to its isotopic labeling properties.

General Properties

This compound is known for its high reactivity, especially with water, leading to the formation of propionic acid and hydrochloric acid. This reaction is both vigorous and exothermic. In addition to hydrolysis, it participates in nucleophilic acyl substitution reactions with various biological nucleophiles, such as amines and alcohols, resulting in the formation of amides and esters. The incorporation of deuterium allows researchers to track and analyze complex biochemical pathways using mass spectrometry techniques such as MALDI-TOF (Matrix-assisted laser desorption/ionization time-of-flight) and ESI-MS (Electrospray ionization mass spectrometry) .

Applications in Research

This compound's isotopic labeling capabilities make it particularly useful for:

- Metabolic Studies : By tracing the incorporation of propanoyl groups into biomolecules, researchers can gain insights into metabolic processes and enzyme mechanisms.

- Proteomics : The compound aids in modifying proteins, allowing for the detection of mass shifts that can be analyzed through advanced mass spectrometry techniques.

Comparative Analysis

The following table outlines key features of this compound compared to other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Propanoyl Chloride | C₃H₅ClO | Non-deuterated version; widely used in synthesis |

| Butyryl-D5 Chloride | C₄D₉ClO | Longer carbon chain; used similarly in research |

| Acetyl-D3 Chloride | C₂D₃ClO | Shorter carbon chain; important for metabolic studies |

| Valeryl-D5 Chloride | C₅D₁₁ClO | Longer chain; used in flavor and fragrance industries |

This compound's unique isotopic labeling enhances its utility in biochemical research compared to its non-deuterated counterparts .

Notable Findings

- Enzyme Interaction : Research indicates that compounds like propanoyl chloride can significantly affect enzyme kinetics by altering substrate availability through acylation reactions.

- Metabolic Tracking : The use of deuterated compounds such as this compound allows for precise tracking of metabolic pathways in live cell systems, providing insights into cellular metabolism under various conditions .

Future Directions

Further research is needed to explore the specific biological activities of this compound in various cellular contexts. Potential areas of investigation include:

- In Vivo Studies : Evaluating the effects of this compound on metabolic processes within living organisms.

- Therapeutic Applications : Investigating its potential role as a therapeutic agent or a tool for drug development.

Propiedades

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZRACFZGVKFM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.